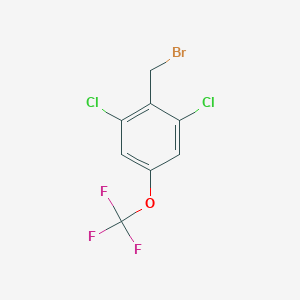

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

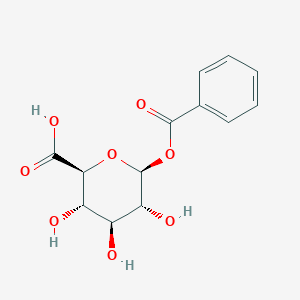

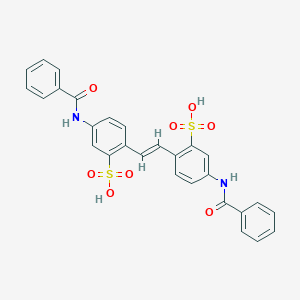

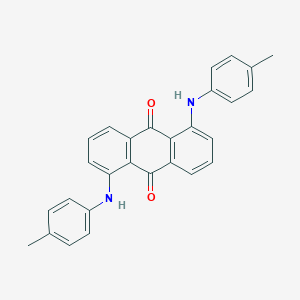

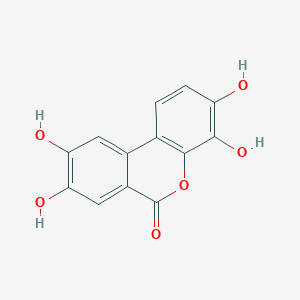

“2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide” is a synthetic intermediate . It has a molecular formula of C8H4BrCl2F3O and a molecular weight of 323.92 .

Synthesis Analysis

This compound can be synthesized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . It is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a trifluoromethoxy group and two chlorine atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

As a synthetic intermediate, this compound is involved in various chemical reactions. For instance, it is used in the synthesis of bioreductive drugs . More specific reactions would depend on the context of the synthesis.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.594 g/mL at 25 °C . It has a boiling point of 82-84 °C/10 mmHg . The compound’s refractive index is 1.48 .Wissenschaftliche Forschungsanwendungen

- This compound can be used as an intermediate in the synthesis of other organic compounds .

- It can be used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .

- It can also be used to synthesize tetrahydronaphthalenols with anti-allergic activities .

- Given its potential use in the synthesis of compounds with antitubercular and anti-allergic activities, it could be used in the pharmaceutical industry for the development of new drugs .

- Benzyl bromides, a class of compounds to which “2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide” belongs, are often used in the synthesis of agrochemicals .

- Benzyl bromides are also used in the synthesis of dyes , suggesting potential applications in this industry.

- This compound could potentially be used in the production of food, drugs, pesticides, or biocidal products .

Organic Synthesis

Pharmaceutical Industry

Agrochemical Industry

Dye Industry

Food, Drug, Pesticide or Biocidal Product Use

Laboratory Chemicals

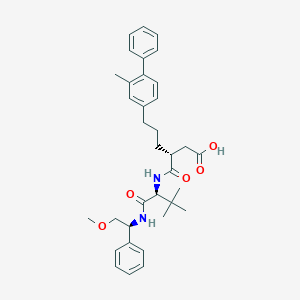

- This compound may be used in the synthesis of bioreductive drugs . For example, it can be used to synthesize a compound known as (6 S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .

- Given its unique structure, “2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide” could be used in the preparation of specialty chemicals .

- It could be used in chemical education as an example of a benzyl bromide or a compound with a trifluoromethoxy group .

Synthesis of Bioreductive Drugs

Preparation of Specialty Chemicals

Chemical Research

Material Science

Chemical Education

Chemical Database

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKYFQGUSHCIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)